3,4-dimethoxy-N-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

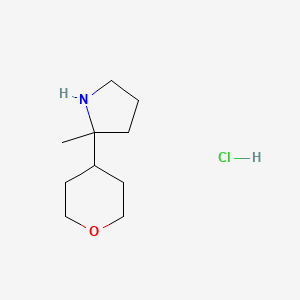

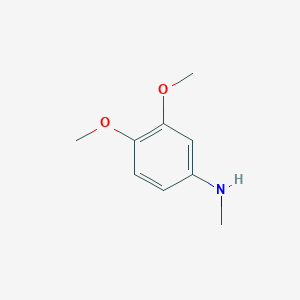

3,4-dimethoxy-N-methylaniline is a chemical compound that is a derivative of aniline, where the aniline nitrogen atom is substituted with a methyl group and the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is of interest in various chemical research areas due to its potential applications in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of derivatives of N,N-dimethylanilines, such as 3,4-dimethoxy-N-methylaniline, can be achieved through various methods. One such method involves the oxidation of 4-substituted N,N-dimethylanilines using molecular oxygen in the presence of an iron(III) chloride catalyst and benzoyl cyanide. This process efficiently produces N-cyanomethyl-N-methylanilines and N-methylformanilides . Although the specific synthesis of 3,4-dimethoxy-N-methylaniline is not detailed, the described method could potentially be adapted for its synthesis by choosing the appropriate 4-substituted N,N-dimethylaniline precursor.

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-dimethoxy-N-methylaniline, such as quinazoline derivatives, has been studied using various techniques including FTIR, NMR, and single-crystal X-ray diffraction. These studies reveal that the stability of the molecule is due to weak but significant intra- and intermolecular hydrogen bond interactions, such as C–H…O, C–H…N, C–O…π, and π–π interactions . While this information pertains to a quinazoline derivative, it provides insight into the types of interactions that might also stabilize the structure of 3,4-dimethoxy-N-methylaniline.

Chemical Reactions Analysis

The chemical reactivity of 3,4-dimethoxy-N-methylaniline can be inferred from studies on similar compounds. For instance, the iron-catalyzed oxidation of N,N-dimethylanilines suggests that 3,4-dimethoxy-N-methylaniline could undergo similar oxidative transformations in the presence of suitable catalysts and reactants . These reactions could lead to a variety of products depending on the reaction conditions and the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,4-dimethoxy-N-methylaniline are not provided in the data, the properties of similar compounds can be examined to gain an understanding. For example, the molecular geometry, electrostatic potential map, nonlinear optical properties, and natural bond orbital (NBO) analysis of a quinazoline derivative have been explored using B3LYP/DFT methods . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for the design of new materials or drugs. Molecular docking studies with antimicrobial receptor proteins suggest potential biological activity, which could also be relevant for 3,4-dimethoxy-N-methylaniline .

Applications De Recherche Scientifique

Spectroelectrochemical Studies

Poly(N-methylaniline) (PNMANI), derived from 3,4-dimethoxy-N-methylaniline, exhibits unique structural changes during redox reactions. In-situ Fourier Transform Infrared (FTIR) and Differential Electrochemical Mass Spectrometry (DEMS) have been used to study the redox behavior and degradation of PNMANI. The studies highlight the formation of quinonimine units and the detection of increased substituted imine content in the oxidized film. CO2 formation during the oxidation process has been confirmed, indicating complex structural and chemical transformations within PNMANI during electrochemical processes (Planes et al., 2014).

Supramolecular Chemistry

Host-Guest Complex Formation

The compound (–)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol forms selective host-guest complexes with aniline, N-methylaniline, and N,N-dimethylaniline, including 3,4-dimethoxy-N-methylaniline. The research highlights a remarkable selectivity for alkylated guests and provides insights into the structural basis for this preference. The findings suggest future applications in the separation of these anilines using supramolecular chemistry (Barton et al., 2017).

Biochemical Interactions

Aniline Degradation by Delftia sp. AN3

An investigation into the degradation of aniline by Delftia sp. AN3, a bacterial strain, has shed light on its ability to use aniline or acetanilide as sole carbon, nitrogen, and energy sources. The study reveals the strain's remarkable tolerance to high concentrations of aniline and its inability to grow on substituted anilines, including N-methylaniline, suggesting specific biochemical interactions and potential applications in bioremediation and wastewater treatment (Liu et al., 2002).

Medicinal Chemistry

Synthesis of Novel Compounds

Research devoted to the synthesis and characterization of novel compounds, including those derived from 3,4-dimethoxy-N-methylaniline, has been conducted. These compounds, evaluated for their pharmacodynamics and pharmacokinetics features, show promise in areas such as antimicrobial screenings and in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screenings. The research highlights the potential medicinal applications of these compounds (Naqvi, 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4-dimethoxy-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBJWAKHAFOCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-methylaniline | |

CAS RN |

35162-34-6 |

Source

|

| Record name | 3,4-dimethoxy-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2508928.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508930.png)

![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)

![[4-[3-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone](/img/structure/B2508935.png)

![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)

![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)

![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)